molecular formula C13H7ClN2O2 B5857130 6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B5857130
M. Wt: 258.66 g/mol
InChI Key: ZAMPLETZPXXQLF-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with pyrrole derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts .

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[3,4-b]pyridine compounds .

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. The molecular pathways involved include the inhibition of the arachidonic acid pathway, which is crucial for the synthesis of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
  • 6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
  • 6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Uniqueness

6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. Compared to its analogs with different substituents, the 4-chlorophenyl group enhances its ability to interact with certain biological targets, making it a more potent inhibitor of cyclooxygenase enzymes .

Properties

IUPAC Name

6-(4-chlorophenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPLETZPXXQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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